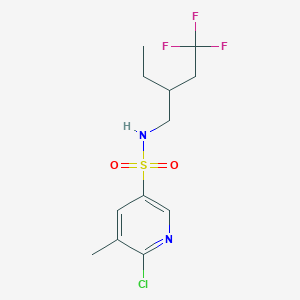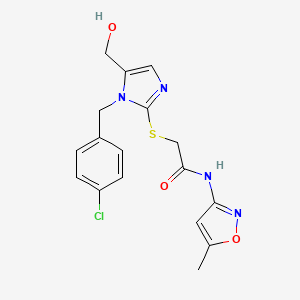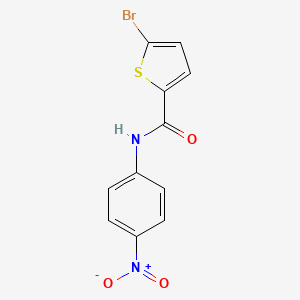
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamide, also known as Sulfasalazine, is a sulfonamide derivative that has been used as an anti-inflammatory agent in the treatment of various diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The compound has been widely studied due to its unique chemical structure and potential therapeutic effects.
作用机制
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee acts by inhibiting the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This leads to a decrease in the production of pro-inflammatory cytokines and immune cell activity, resulting in an anti-inflammatory and immunomodulatory effect.
Biochemical and Physiological Effects:
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee has been shown to have a number of biochemical and physiological effects. It can cause a decrease in the production of pro-inflammatory cytokines, reduce the activity of immune cells, and induce apoptosis in cancer cells. The compound has also been shown to have antioxidant properties, and can scavenge free radicals and protect cells from oxidative damage.
实验室实验的优点和局限性
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. The compound is also stable and easy to handle, and has a well-established mechanism of action. However, there are also limitations to its use. 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee can have off-target effects, and its efficacy can vary depending on the disease and the individual patient. Additionally, the compound can have side effects such as gastrointestinal disturbances and skin rashes.
未来方向
There are a number of future directions for research on 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee. One area of interest is the development of new analogs and derivatives of the compound, with improved efficacy and reduced side effects. Another area of research is the investigation of the compound's potential as a chemotherapeutic agent in the treatment of cancer. Additionally, there is a need for further studies on the mechanism of action and biochemical effects of 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee, as well as its potential use in the treatment of other diseases such as multiple sclerosis and Alzheimer's disease.
In conclusion, 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee is a sulfonamide derivative that has been extensively studied for its anti-inflammatory and immunomodulatory effects. The compound has a well-established mechanism of action, and has been used in the treatment of various diseases. While there are limitations to its use, 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee has a number of advantages for use in lab experiments, and there are a number of future directions for research on the compound.
合成方法
The synthesis of 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee involves the reaction of 5-methylpyridine-3-sulfonyl chloride with 2-ethyl-4,4,4-trifluorobutylamine in the presence of a base such as triethylamine. The resulting product is then reacted with sodium hydroxide and 6-chloro-1-hydroxybenzotriazole to form 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee.
科学研究应用
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee has been extensively studied for its anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, and reduce the activity of immune cells such as T-cells and B-cells. The compound has also been investigated for its potential as a chemotherapeutic agent in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
6-chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClF3N2O2S/c1-3-9(5-12(14,15)16)6-18-21(19,20)10-4-8(2)11(13)17-7-10/h4,7,9,18H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIYDEOKOPHFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)CNS(=O)(=O)C1=CN=C(C(=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[2,2'-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2732472.png)
![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2732474.png)
![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2732475.png)
![3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2732476.png)
![2-Indol-1-yl-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2732477.png)

![2,3-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2732480.png)

![1-(3-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2732482.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2732483.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2732484.png)
![3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2732486.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732488.png)
![3,4-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2732490.png)